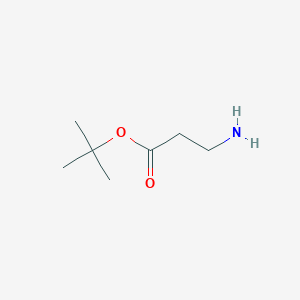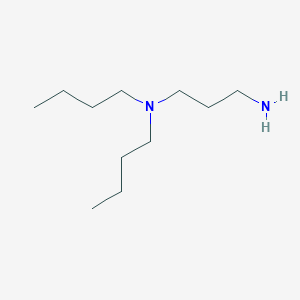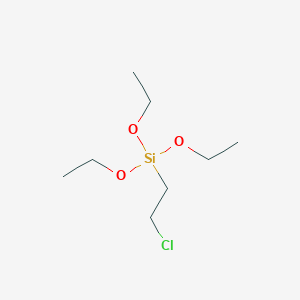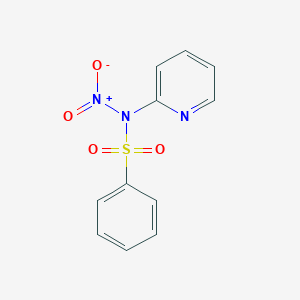
4-Nitro-N-2-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-2-pyridinylbenzenesulfonamide, also known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that is commonly used as a tool compound to study protein-ligand interactions and drug design.
Mechanism Of Action
The mechanism of action of 4-Nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to bind to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Biochemical And Physiological Effects
4-Nitro-N-2-pyridinylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, which can lead to a decrease in the breakdown of carbohydrates and a decrease in blood glucose levels.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Nitro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high yield of synthesis. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one of the limitations of using 4-Nitro-N-2-pyridinylbenzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide. One area of research could be the development of 4-Nitro-N-2-pyridinylbenzenesulfonamide derivatives with improved solubility and binding affinity for specific proteins. Another area of research could be the use of 4-Nitro-N-2-pyridinylbenzenesulfonamide as a tool compound for the development of new drugs. Finally, 4-Nitro-N-2-pyridinylbenzenesulfonamide could be used in the study of protein-ligand interactions in complex biological systems, such as the human body.
Conclusion:
In conclusion, 4-Nitro-N-2-pyridinylbenzenesulfonamide is a chemical compound that has many potential applications in scientific research. It is a useful tool compound for studying protein-ligand interactions and drug design. The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide is efficient, and it has been shown to bind to a variety of proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide, including the development of new derivatives and the study of protein-ligand interactions in complex biological systems.
Synthesis Methods
The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-chloro-4-nitropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-Nitro-N-2-pyridinylbenzenesulfonamide. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Nitro-N-2-pyridinylbenzenesulfonamide.
Scientific Research Applications
4-Nitro-N-2-pyridinylbenzenesulfonamide has been widely used in scientific research as a tool compound to study protein-ligand interactions and drug design. It has been shown to bind to a variety of proteins, including carbonic anhydrase, human serum albumin, and α-glucosidase. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions through fluorescence spectroscopy.
properties
CAS RN |
1028-11-1 |
|---|---|
Product Name |
4-Nitro-N-2-pyridinylbenzenesulfonamide |
Molecular Formula |
C11H9N3O4S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-nitro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
IGIJCSLARMNSOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Other CAS RN |
1028-11-1 |
synonyms |
4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





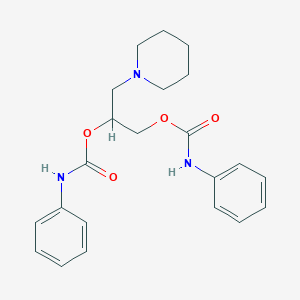
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
